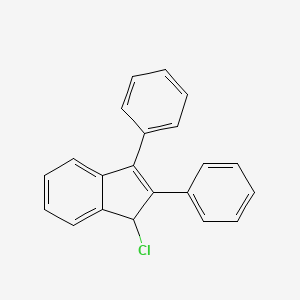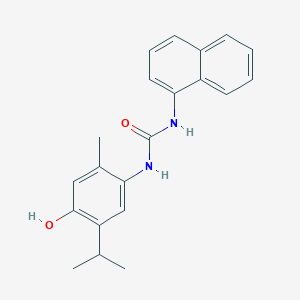
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate is an organic compound with the molecular formula C8H7Cl3O5S. It is characterized by the presence of a trichlorophenoxy group attached to an ethyl hydrogen sulfate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate typically involves the reaction of 2,4,5-trichlorophenol with ethylene oxide, followed by the sulfonation of the resulting product. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the sulfonation process. The overall reaction can be summarized as follows:
-
Reaction of 2,4,5-Trichlorophenol with Ethylene Oxide: [ \text{C}_6\text{H}_2\text{Cl}_3\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{OH} ]
-
Sulfonation of the Resulting Product: [ \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{OCH}_2\text{CH}_2\text{OSO}_3\text{H} ]
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxy derivatives.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of less chlorinated phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,5-Trichlorophenoxyacetic acid
- 2,4-Dichlorophenoxyacetic acid
- 2,4,5-Trichlorophenol
Uniqueness
2-(2,4,5-Trichlorophenoxy)ethyl hydrogen sulfate is unique due to its specific structural features, such as the presence of both trichlorophenoxy and ethyl hydrogen sulfate groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Número CAS |
69633-04-1 |
|---|---|
Fórmula molecular |
C8H7Cl3O5S |
Peso molecular |
321.6 g/mol |
Nombre IUPAC |
2-(2,4,5-trichlorophenoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C8H7Cl3O5S/c9-5-3-7(11)8(4-6(5)10)15-1-2-16-17(12,13)14/h3-4H,1-2H2,(H,12,13,14) |
Clave InChI |
YWNCRLWPJZLWGH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCOS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B12810906.png)









